p-Coumaryl alcohol 4-O-glucoside

Catalog No.
S618293
CAS No.
120442-73-1
M.F
C15H20O7
M. Wt
312.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Coumaryl alcohol 4-O-glucoside

CAS Number

120442-73-1

Product Name

p-Coumaryl alcohol 4-O-glucoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]phenoxy]oxane-3,4,5-triol

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

InChI

InChI=1S/C15H20O7/c16-7-1-2-9-3-5-10(6-4-9)21-15-14(20)13(19)12(18)11(8-17)22-15/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1

InChI Key

CRVXJSNSTGEXDX-HHMSBIESSA-N

SMILES

C1=CC(=CC=C1C=CCO)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CCO)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Potential Antioxidant Properties

Studies suggest p-Coumaryl alcohol 4-O-glucoside might possess antioxidant properties. These properties could be beneficial in mitigating oxidative stress, which is linked to various chronic diseases []. However, further research is needed to elucidate its specific mechanisms and potential health benefits.

Biological Activity Investigations

Researchers are investigating the potential biological activities of p-Coumaryl alcohol 4-O-glucoside. These activities may include anti-inflammatory, antimicrobial, and enzyme inhibitory properties. However, more research is required to confirm these activities and understand their underlying mechanisms [, ].

p-Coumaryl alcohol 4-O-glucoside is a glycosylated phenolic compound with the molecular formula C15_{15}H20_{20}O7_7 and a molar mass of 312.32 g/mol. It features a p-coumaryl alcohol moiety linked to a glucose unit through a glycosidic bond at the 4-position of the glucose molecule. This compound is part of a larger class of phenolic compounds known for their antioxidant properties and potential health benefits. Its structural characteristics contribute to its solubility and bioavailability, making it an interesting subject of study in both chemistry and pharmacology .

The chemical behavior of p-Coumaryl alcohol 4-O-glucoside can be understood through its functional groups. It can undergo various reactions typical for phenolic compounds, including:

  • Hydrolysis: The glycosidic bond can be cleaved by enzymatic or acidic hydrolysis, releasing p-coumaryl alcohol and glucose.
  • Oxidation: The hydroxyl groups on the phenolic structure can be oxidized, potentially forming quinones, which are reactive intermediates.
  • Esterification: The hydroxyl groups can also react with acids to form esters, which may alter the compound's solubility and reactivity.

These reactions are significant for understanding its stability and potential transformations in biological systems .

p-Coumaryl alcohol 4-O-glucoside exhibits several biological activities that make it of interest in pharmacology:

  • Antioxidant Activity: This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties: It may inhibit pathways associated with inflammation, contributing to its potential therapeutic effects in inflammatory diseases.
  • Antimicrobial Effects: Preliminary studies suggest that p-Coumaryl alcohol 4-O-glucoside may possess antimicrobial properties against certain bacteria and fungi.

These activities highlight its potential as a natural product in health-related applications .

The synthesis of p-Coumaryl alcohol 4-O-glucoside can be achieved through various methods:

  • Enzymatic Glycosylation: Using glycosyltransferases, p-coumaryl alcohol can be enzymatically linked to glucose, providing a specific and efficient synthesis route.
  • Chemical Glycosylation: Chemical methods involving activated glycosyl donors may also be employed, although these often require more complex reaction conditions.
  • Natural Extraction: This compound can also be isolated from plant sources where it naturally occurs, such as certain herbs and fruits.

These methods allow for the production of p-Coumaryl alcohol 4-O-glucoside for research and potential industrial applications .

p-Coumaryl alcohol 4-O-glucoside has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being studied for potential use in dietary supplements and therapeutic agents.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative damage.
  • Food Industry: As a natural antioxidant, it could be used as a preservative in food products to enhance shelf life.

These applications reflect the compound's versatility and importance in health and wellness sectors .

p-Coumaryl alcohol 4-O-glucoside shares structural and functional similarities with other phenolic compounds. Here are some comparable compounds:

Compound NameStructure SimilarityBiological Activity
Caffeic AcidHydroxycinnamic acidAntioxidant, anti-inflammatory
Ferulic AcidHydroxycinnamic acidAntioxidant, anti-cancer
CoumarinLactone structureAnticoagulant, antimicrobial
QuercetinFlavonoidAntioxidant, anti-inflammatory

Uniqueness of p-Coumaryl Alcohol 4-O-Glucoside

What sets p-Coumaryl alcohol 4-O-glucoside apart is its specific glycosylation at the 4-position of glucose, which enhances its solubility and bioavailability compared to non-glycosylated counterparts. Additionally, its unique combination of antioxidant and anti-inflammatory properties makes it particularly valuable in both health supplements and cosmetic formulations .

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Wikipedia

P-coumaryl alcohol 4-glucoside

Dates

Modify: 2024-04-14

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